A de novo synthesis of the bisindole alkaloid geissolosimine: collective synthesis of geissoschizoline, akuammicine, (16S)-deshydroxymethylstemmadenine and Aspidospermatan alkaloids†
Organic Chemistry Frontiers Pub Date: 2023-12-04 DOI: 10.1039/D3QO01898A
Abstract
In this study, we accomplished a de novo synthesis of the bisindole alkaloid geissolosimine. Geissoschizoline, the north fragment of geissolosimine, was first prepared in 15 steps (longest linear sequence, LLS) by leveraging a catalytic asymmetric double Michael addition, which also highlights a domino oxidation/intramolecular condensation and an unprecedented SnCl4/TFA-promoted deprotection/isomerization/intramolecular cyclization cascade. The biomimetic union of geissoschizoline with vellosimine was successively realized under the influence of (±)-CSA, enabling the synthesis of geissolosimine. Additionally, this innovative strategy also provides concise access to akuammicine and the bio-inspired transformation of akuammicine via (16S)-deshydroxymethylstemmadenine to condylocarpine and iso-condylocarpine was also demonstrated.
Recommended Literature
- [1] Molecular design of new organic sensitizers based on thieno[1,4]benzothiazine for dye-sensitized solar cells†
- [2] N-heterocyclic silylene complexes in catalysis: new frontiers in an emerging field
- [3] Dark matters: black-PDMS nanocomposite for opaque microfluidic systems
- [4] Substrate-controlled switchable asymmetric annulations to access polyheterocyclic skeletons†
- [5] Using different natural origin carriers for development of epigallocatechin gallate (EGCG) solid formulations with improved antioxidant activity by PGSS-drying†
- [6] Crystallographic dependence of internal bias in domain engineered Mn-doped relaxor-PbTiO3 single crystals
- [7] Effect of the nature of protecting group at O-4 on stereoselectivity of glycosylation by 4-O-substituted 2,3-di-O-benzylfucosyl bromides
- [8] Synthesis and photophysical properties of multimetallic gold/zinc complexes of (P,N,N,N,P) and (P,N,N) ligands†
- [9] Experimental and computational study of the exchange interaction between the V(iii) centers in the vanadium-cyclal dimer†
- [10] Hydrothermal synthesis, ab-initio structure determination and NMR study of the first mixed Cu–Al fluorinated MOF†
Journal Name:Organic Chemistry Frontiers
Research Products
-
CAS no.: 151055-86-6
-
CAS no.: 197794-83-5